BenchChemオンラインストアへようこそ!

3'-Dideoxy-2',3'-secothymidine

HIV-1 Negative Control Antiviral Assay

3'-Dideoxy-2',3'-secothymidine (CAS 130515-70-7) is a synthetic, acyclic nucleoside analog belonging to the 2',3'-secothymidine class. Unlike its cyclic counterparts such as zidovudine (AZT) and stavudine (d4T), this compound features a ring-opened sugar moiety, a structural modification that profoundly abrogates its antiviral activity.

Molecular Formula C10H16N2O4
Molecular Weight 228.24 g/mol
CAS No. 130515-70-7
Cat. No. B12735398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Dideoxy-2',3'-secothymidine
CAS130515-70-7
Molecular FormulaC10H16N2O4
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C(C)OC(C)CO
InChIInChI=1S/C10H16N2O4/c1-6-4-12(10(15)11-9(6)14)8(3)16-7(2)5-13/h4,7-8,13H,5H2,1-3H3,(H,11,14,15)/t7-,8-/m1/s1
InChIKeyAWTAFQQSTHFDMU-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3'-Dideoxy-2',3'-secothymidine (CAS 130515-70-7) as a Differentiated Acyclic Nucleoside Tool


3'-Dideoxy-2',3'-secothymidine (CAS 130515-70-7) is a synthetic, acyclic nucleoside analog belonging to the 2',3'-secothymidine class [1]. Unlike its cyclic counterparts such as zidovudine (AZT) and stavudine (d4T), this compound features a ring-opened sugar moiety, a structural modification that profoundly abrogates its antiviral activity [2]. This fundamental mechanistic difference positions it not as a therapeutic agent but as a critical, verifiably inactive comparator tool and a unique scaffold for nucleic acid chemistry applications.

Why an Active NRTI Cannot Replace 3'-Dideoxy-2',3'-secothymidine as an Experimental Control


In-class substitution fails because the defining characteristic of 3'-Dideoxy-2',3'-secothymidine is its demonstrated lack of biological activity, a property quantitatively opposite to that of its closest structural analogs. While the potent nucleoside reverse transcriptase inhibitor (NRTI) stavudine (d4T) exhibits an EC50 of 8.8 nM in human PBMCs against HIV-1 [1], 3'-Dideoxy-2',3'-secothymidine is officially classified as 'INACTIVE' and displays no significant antiviral activity [2]. Replacing it with an active analog like AZT or d4T introduces confounding pharmacological effects, invalidating its use as a negative control in mechanistic studies or as an inert scaffold. The critical procurement decision therefore hinges on the verified absence of target engagement, which only this acyclic scaffold provides.

Quantitative Differentiation Guide for Procuring 3'-Dideoxy-2',3'-secothymidine


Verified Inactivity Against HIV-1 Versus Potent NRTIs

This compound provides a chemically analogous but biologically inert control for anti-HIV assays. While the comparator stavudine (d4T) is highly potent, the U.S. NIAID ChemDB categorizes 3'-Dideoxy-2',3'-secothymidine as 'INACTIVE' with the comment 'NO SIGNIFICANT ANTIVIRAL ACTIVITY WAS OBSERVED' [1]. This is further supported by weak enzyme inhibition data: it shows negligible inhibition of HIV-1 reverse transcriptase (IC50 = 10,000 nM) and integrase (IC50 = 100,000 nM) compared to active NRTI-triphosphates that typically bind in the low nanomolar range [2].

HIV-1 Negative Control Antiviral Assay Nucleoside Analog

Absence of Cytotoxicity Compared to Bone Marrow-Suppressive NRTIs

In direct contrast to zidovudine (AZT) and stavudine, which exhibit a known tendency to cause myelosuppression in vitro [1], studies on the synthesis and preliminary evaluation of 3'-Dideoxy-2',3'-secothymidine explicitly state that these seco-nucleoside compounds 'showed no significant toxicity' [2]. This differential in cytotoxicity profile is critical for experimental designs requiring high compound concentrations without inducing cellular stress.

Cytotoxicity Cell Viability Safety Control Nucleoside Analog

Conferring 3'-Exonuclease Resistance in Oligonucleotide Synthesis

Unlike canonical nucleoside drugs, this acyclic monomer can be incorporated into synthetic oligodeoxynucleotides (ODNs). A study demonstrated that when incorporated at the 3'-end of 17-mer ODNs, 2',3'-secothymidine significantly enhanced stability against 3'-exonucleolytic degradation while maintaining acceptable hybridization properties, as measured by UV thermal denaturation [1]. This is a distinct application inaccessible to active NRTIs, which are not used as phosphoramidite building blocks.

Oligonucleotide Synthesis Exonuclease Stability Antisense Technology Nucleic Acid Chemistry

Definitive Application Scenarios for 3'-Dideoxy-2',3'-secothymidine (CAS 130515-70-7)


Certified Negative Control for NRTI Screening Assays

When screening novel reverse transcriptase inhibitors, procurement of 3'-Dideoxy-2',3'-secothymidine is mandatory for any rigorous assay. Its NIAID-verified 'INACTIVE' status [1] and micromolar-range enzyme inhibition constants [2] provide the quantitative baseline needed to distinguish specific RT inhibition from non-specific assay artifacts caused by active controls like AZT or d4T.

Non-Toxic Nucleoside Scaffold for Cellular Uptake and Metabolism Studies

Due to its documented absence of significant cytotoxicity [1], this molecule serves as an ideal inert scaffold. Researchers studying nucleoside transporter kinetics or intracellular phosphorylation pathways can use this analog at high concentrations to probe system capacity without triggering apoptosis or mitochondrial toxicity, a common limitation when using active, bone marrow-suppressive analogs like zidovudine [2].

Building Block for Exonuclease-Resistant Oligonucleotide Therapeutics

Oligonucleotide synthesis facilities should source this acyclic monomer to manufacture proprietary 3'-modified antisense strands. Its demonstrated ability to confer significant protection against 3'-exonuclease degradation [1] directly translates into prolonged in vivo half-life and improved therapeutic indices for next-generation nucleic acid drugs.

Quote Request

Request a Quote for 3'-Dideoxy-2',3'-secothymidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.